An In-depth Technical Guide to L-Tyrosine-d4: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to L-Tyrosine-d4: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and applications of L-Tyrosine-d4. It is intended to serve as a detailed resource for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic tracing. This document outlines the physicochemical characteristics of L-Tyrosine-d4, its molecular structure, and detailed protocols for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Core Chemical and Physical Properties
L-Tyrosine-d4, also known as L-Tyrosine-(phenyl-d4), is a deuterated form of the non-essential amino acid L-Tyrosine. The four deuterium atoms on the phenyl ring give it a distinct mass increase while maintaining physicochemical properties that are nearly identical to its unlabeled counterpart.[1] This makes it an ideal internal standard for correcting analytical variability in quantitative assays.[2]
Quantitative Data Summary
The key chemical and physical properties of L-Tyrosine-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Chemical Name | (2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | [3] |
| Synonyms | L-Tyrosine-2,3,5,6-d4, L-Tyrosine-(phenyl-d4) | [4] |
| CAS Number | 62595-14-6 | [3][5] |
| Molecular Formula | C₉H₇D₄NO₃ | [5][6] |
| Molecular Weight | 185.21 g/mol | [3][4][5][6] |
| Appearance | White to pale beige solid powder | [1] |
| Melting Point | >300 °C (decomposes) | [1][4] |
| Solubility | Soluble in water (may require sonication or pH adjustment). Insoluble in absolute alcohol, ether, acetone. | [1][7][8] |
| Isotopic Purity | ≥98 atom % D | [4][9] |
| Chemical Purity | >95% | [3] |
| Mass Shift vs. Unlabeled | M+4 | [4][9] |
Chemical Structure
The foundational structure of L-Tyrosine-d4 is identical to L-Tyrosine, consisting of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain. The side chain features a p-hydroxyphenyl group. In L-Tyrosine-d4, the four hydrogen atoms on the aromatic phenyl ring (at positions 2, 3, 5, and 6) are replaced by deuterium atoms.
Figure 1: Chemical Structure of L-Tyrosine-d4.
Applications in Research and Development
The primary application of L-Tyrosine-d4 is as an internal standard for the precise quantification of endogenous L-Tyrosine in various biological matrices, such as plasma, serum, urine, and cell culture media.[1] Its use is critical in metabolomics, clinical research for diagnosing metabolic disorders like Phenylketonuria (PKU), and in pharmacokinetic studies.[10]
Role in Metabolic Pathways
L-Tyrosine is a precursor for the biosynthesis of several crucial neurotransmitters (dopamine, norepinephrine, epinephrine) and hormones (thyroxine).[4][5] By using L-Tyrosine-d4 as a tracer, researchers can track its incorporation and conversion through these metabolic pathways, providing insights into metabolic flux and enzyme activity.
Figure 2: L-Tyrosine as a precursor in key metabolic pathways.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of L-Tyrosine in human plasma using L-Tyrosine-d4 as an internal standard (IS) via LC-MS/MS.
Materials and Reagents
-
L-Tyrosine (analytical standard)
-
L-Tyrosine-d4 (internal standard)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA) or Trichloroacetic acid (TCA)
-
Human plasma (blank, for calibration curve)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Tyrosine and L-Tyrosine-d4 in a suitable solvent (e.g., 0.1 M HCl or water with sonication) to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-Tyrosine by serially diluting the primary stock solution with water:methanol (50:50, v/v). These will be used to create the calibration curve (e.g., concentrations ranging from 0.1 to 500 µM).
-
Internal Standard Working Solution: Dilute the L-Tyrosine-d4 primary stock solution to a fixed concentration (e.g., 50 µM) with water:methanol (50:50, v/v). This solution will be added to all samples, calibrators, and quality controls.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing plasma samples for amino acid analysis.[1][7]
-
Aliquoting: Label 1.5 mL microcentrifuge tubes. Aliquot 100 µL of each plasma sample, calibration standard, and quality control into the respective tubes.
-
Adding Internal Standard: Add a small, precise volume (e.g., 20 µL) of the L-Tyrosine-d4 internal standard working solution to every tube.[3]
-
Precipitation: Add a larger volume of cold organic solvent (e.g., 800 µL of ACN or 400 µL of 10% TCA) to each tube to precipitate the plasma proteins.[1][3][5]
-
Vortexing: Vortex each tube vigorously for 60 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation & Centrifugation: Incubate the samples at 4°C for 30 minutes to enhance precipitation.[3][5] Centrifuge the tubes at high speed (e.g., 12,000 - 20,000 x g) for 10 minutes at 4°C.[1][3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of labeled vials for LC-MS/MS analysis, being careful not to disturb the protein pellet.
LC-MS/MS Instrumental Analysis
The following are typical parameters and can be optimized for the specific instrumentation used.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Table 2: Suggested MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| L-Tyrosine | 182.1 | 136.1 | [M+H]+ and loss of formic acid |
| L-Tyrosine-d4 | 186.1 | 140.1 | [M+H]+ and loss of formic acid |
Data Analysis Workflow
The quantification of L-Tyrosine is achieved by calculating the ratio of the peak area of the analyte (L-Tyrosine) to the peak area of the internal standard (L-Tyrosine-d4). This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of L-Tyrosine in the unknown samples is determined by interpolating their peak area ratios from this curve.
Figure 3: General workflow for data analysis in a stable isotope dilution assay.
Conclusion
L-Tyrosine-d4 is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of L-Tyrosine. Its properties as a stable isotope-labeled internal standard allow for the effective mitigation of matrix effects and procedural errors inherent in complex biological sample analysis. The detailed methodologies provided in this guide offer a robust framework for the successful implementation of L-Tyrosine-d4 in quantitative LC-MS/MS assays.
References
- 1. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 4. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
